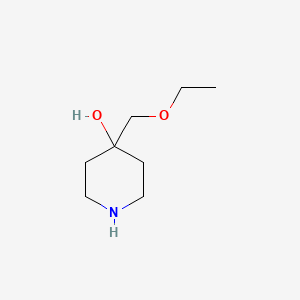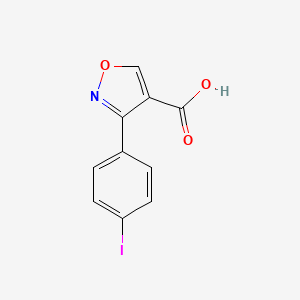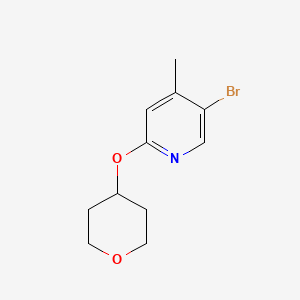
5-Nitro-3-(Trifluormethyl)pyridin-2-amin
Übersicht
Beschreibung
5-Nitro-3-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1121056-94-7. It has a molecular weight of 207.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of 5-Nitro-3-(trifluoromethyl)pyridin-2-amine is C6H4F3N3O2 . The InChI Code is 1S/C6H4F3N3O2/c7-6(8,9)4-1-3(12(13)14)2-11-5(4)10/h1-2H, (H2,10,11) .Physical and Chemical Properties Analysis
5-Nitro-3-(trifluoromethyl)pyridin-2-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
5-Nitro-3-(Trifluormethyl)pyridin-2-amin: ist ein Schlüsselbaustein in der Synthese von aktiven agrochemischen Wirkstoffen. Seine Derivate werden zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt, wobei über 20 neue Agrochemikalien, die diesen Baustein enthalten, ISO-Gemeinschaftsnamen erhalten haben . Die einzigartige Kombination der physikalisch-chemischen Eigenschaften des Fluoratoms und der Eigenschaften des Pyridin-Bausteins trägt zu den biologischen Aktivitäten dieser Derivate bei.
Pharmazeutische Entwicklung
Mehrere pharmazeutische Produkte, die den Trifluormethylpyridin (TFMP)-Baustein enthalten, wurden für den Markt zugelassen, und viele Kandidaten befinden sich derzeit in klinischen Studien . Die TFMP-Derivate werden aufgrund ihres Potenzials zur Steigerung der Wirksamkeit und Stabilität von pharmazeutischen Verbindungen eingesetzt.
Veterinärmedizin
In der Veterinärmedizin werden TFMP-Derivate aufgrund ihrer biologischen Aktivität in Behandlungen integriert. Zwei Tierarzneimittel mit dem TFMP-Baustein haben die Marktzulassung erhalten, was die Vielseitigkeit der Verbindung über menschliche Pharmazeutika hinaus zeigt .
Synthese fluorierter Verbindungen
Die Verbindung wird zur Synthese fluorierter organischer Chemikalien verwendet, einem wachsenden Forschungsgebiet, da Fluor einen erheblichen Einfluss auf die biologischen Aktivitäten und physikalischen Eigenschaften von Verbindungen hat . Dies beinhaltet die Entwicklung neuartiger Materialien mit verbesserten Eigenschaften.
Hepatitis-C-Behandlungsforschung
This compound: dient als Reaktant bei der Synthese von Imidazo[1,2-a]pyridin-Cumarin-Hybridmolekülen. Diese Moleküle werden als potenzielle Inhibitoren von NS5B zur Behandlung von Hepatitis C untersucht .
Chemische Synthesezwischenprodukte
Die Verbindung dient als Zwischenprodukt in verschiedenen chemischen Synthesen. So wurde sie beispielsweise bei der Synthese von Bis(5-(Trifluormethyl)pyridin-2-yl)amin verwendet, was ihre Rolle bei der Herstellung komplexer organischer Moleküle zeigt .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . This indicates that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include wearing suitable personal protective equipment, and in case of contact, immediately washing skin with copious amounts of water .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves, producing neurotransmitters such as calcitonin gene-related peptide (cgrp) receptor antagonists .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, leading to changes in the production of neurotransmitters .
Result of Action
Compounds with similar structures have been found to have inhibitory effects on certain receptors .
Biochemische Analyse
Biochemical Properties
5-Nitro-3-(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly due to its nitro and trifluoromethyl groups. These functional groups can participate in various chemical interactions, including hydrogen bonding and electron-withdrawing effects. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. Additionally, 5-Nitro-3-(trifluoromethyl)pyridin-2-amine can bind to proteins, potentially altering their conformation and activity. These interactions can influence the compound’s reactivity and stability in biological systems .
Cellular Effects
5-Nitro-3-(trifluoromethyl)pyridin-2-amine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism. In some cell types, 5-Nitro-3-(trifluoromethyl)pyridin-2-amine can trigger apoptosis, a programmed cell death process, by activating caspases and other apoptotic proteins .
Molecular Mechanism
The molecular mechanism of 5-Nitro-3-(trifluoromethyl)pyridin-2-amine involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, it can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a crucial role in cell signaling. Additionally, 5-Nitro-3-(trifluoromethyl)pyridin-2-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitro-3-(trifluoromethyl)pyridin-2-amine can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over extended periods, 5-Nitro-3-(trifluoromethyl)pyridin-2-amine may degrade into other products, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of stress response pathways .
Dosage Effects in Animal Models
The effects of 5-Nitro-3-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, 5-Nitro-3-(trifluoromethyl)pyridin-2-amine can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system .
Metabolic Pathways
5-Nitro-3-(trifluoromethyl)pyridin-2-amine is involved in various metabolic pathways. It is metabolized primarily by the liver, where enzymes such as cytochrome P450 oxidize the compound into more water-soluble metabolites. These metabolites can then be excreted from the body through urine. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, 5-Nitro-3-(trifluoromethyl)pyridin-2-amine is transported and distributed through various mechanisms. Transporters and binding proteins facilitate its movement across cell membranes and within cellular compartments. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 5-Nitro-3-(trifluoromethyl)pyridin-2-amine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its role in cellular processes and potential therapeutic applications .
Eigenschaften
IUPAC Name |
5-nitro-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O2/c7-6(8,9)4-1-3(12(13)14)2-11-5(4)10/h1-2H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDUIGPQGQPWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738921 | |
| Record name | 5-Nitro-3-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121056-94-7 | |
| Record name | 5-Nitro-3-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)

![6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile](/img/structure/B1404093.png)

![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1404097.png)







